cis-4-Decen-1-ol
Overview
Description
cis-4-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a colorless to light yellow liquid with a waxy, fruity aroma. This compound is an aliphatic alcohol, specifically a decenol, where the double bond is in the cis configuration at the fourth carbon position .
Scientific Research Applications
Safety and Hazards
When handling cis-4-Decen-1-ol, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
cis-4-Decen-1-ol is primarily used as a biochemical reagent . It is often used as a biological material or organic compound in life science related research . It is also used in the flavor and fragrance industry, indicating that its primary targets may be olfactory receptors .
Mode of Action
Given its use in the flavor and fragrance industry, it likely interacts with olfactory receptors to produce a specific scent or flavor .
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .
Pharmacokinetics
Its physical properties such as its molecular weight (15627) and density (0853 g/mL at 25 °C) have been reported .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the research .
Action Environment
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: cis-4-decenal.
Reduction: Decanol.
Substitution: cis-4-decenyl chloride.
Comparison with Similar Compounds
cis-4-Decenal: An aldehyde with a similar structure but with an aldehyde group instead of an alcohol group.
cis-5-Octen-1-ol: An aliphatic alcohol with a similar structure but with the double bond at the fifth carbon position.
trans-2-Decenal: An isomer with the double bond in the trans configuration at the second carbon position.
Uniqueness: cis-4-Decen-1-ol is unique due to its specific configuration and position of the double bond, which influences its chemical reactivity and biological activity. Its cis configuration at the fourth carbon position makes it distinct from its trans isomers and other positional isomers .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of cis-4-Decen-1-ol can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "1-Decene", "Sodium borohydride (NaBH4)", "Chlorotrimethylsilane (TMSCl)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol (MeOH)", "Sodium borohydride (NaBH4)", "Acetic acid (AcOH)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "1. The first step involves the hydroboration of 1-Decene with NaBH4 to yield cis-4-Decen-1-ol.", "2. The resulting alcohol is then protected using TMSCl and diethyl ether to form the corresponding silyl ether.", "3. The silyl ether is then oxidized with HCl to yield the corresponding aldehyde.", "4. The aldehyde is then reduced using NaBH4 to yield the desired alcohol.", "5. The alcohol is then acetylated using AcOH and NaOH to yield the corresponding acetate.", "6. The acetate is then hydrolyzed using NaOH and H2O to yield the final product, cis-4-Decen-1-ol." ] } | |
CAS No. |
57074-37-0 |
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-4-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3 |
InChI Key |
VUNFOJWKJSYIDH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCO |
SMILES |
CCCCCC=CCCCO |
Canonical SMILES |
CCCCCC=CCCCO |
density |
0.844-0.850 |
57074-37-0 | |
physical_description |
Colourless liquid; Waxy, fruity aroma |
Pictograms |
Irritant |
solubility |
Soluble in diethyl ether, mineral oil, propylene glycol and most fixed oils; insoluble in glycerol and water Soluble (in ethanol) |
Synonyms |
(Z)-4-Decen-1-ol; (4Z)-4-Decen-1-ol; cis-4-Decenol; (Z)-Dec-4-en-1-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-4-Decen-1-ol in the context of the research on Alpinia katsumadai seed essential oil?
A1: The research found that this compound is a significant component of the essential oil derived from Alpinia katsumadai seeds, comprising 7.3% of its total composition []. While not the most abundant compound, it displayed notable insecticidal and repellent properties against several stored product insects. This is particularly noteworthy as this is the first study to report on the contact toxicity and repellent activity of this compound against Tribolium castaneum, Liposcelis bostrychophila, and Lasioderma serricorne []. This discovery highlights its potential as a natural insecticide, contributing to the growing body of research on bio-based pest control alternatives.
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